molecular formula C17H14O4 B3058292 2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione CAS No. 88778-82-9

2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione

Cat. No.: B3058292
CAS No.: 88778-82-9
M. Wt: 282.29 g/mol
InChI Key: GZSJQNZMEWZTDJ-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione is a synthetic anthraquinone derivative designed for advanced research and development. This compound is part of a well-studied class of molecules known for their electron-accepting properties and diverse biological activity. In the field of renewable energy, anthraquinone derivatives are key enablers for next-generation Aqueous Organic Redox Flow Batteries (AORFBs). Their ability to undergo reversible two-electron redox reactions makes them promising candidates for high-capacity, sustainable energy storage systems . The functionalization of the anthraquinone core with groups like the 2-hydroxyethoxymethyl side chain is a common strategy to fine-tune critical properties such as solubility and redox potential, which are essential for electrochemical performance . Beyond energy storage, the anthraquinone scaffold is a privileged structure in medicinal chemistry research. Numerous derivatives have demonstrated significant biological activities, including antiproliferative effects against various human cancer cell lines . The structural motif of a 9,10-anthracenedione core is also found in many natural products isolated from marine fungi, which have been investigated for their anticancer, antimicrobial, and antioxidant potential . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to leverage this compound for investigating new energy storage materials, exploring structure-activity relationships in drug discovery, and other scientific inquiries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxyethoxymethyl)anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c18-7-8-21-10-11-5-6-14-15(9-11)17(20)13-4-2-1-3-12(13)16(14)19/h1-6,9,18H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSJQNZMEWZTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)COCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630065
Record name 2-[(2-Hydroxyethoxy)methyl]anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88778-82-9
Record name 2-[(2-Hydroxyethoxy)methyl]anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 2-(2-hydroxyethoxy)methyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures

Chemical Reactions Analysis

2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Solubility and Stability

Key Compounds:

AQ-1,8-3E-OH (1,8-bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)anthracene-9,10-dione)

  • Solubility : 2.24 M in aqueous solutions, attributed to its extended ethoxy chains.
  • Stability : Poor chemical stability due to hydrolysis susceptibility, limiting its utility in redox flow batteries .
  • Comparison : The target compound’s shorter hydroxyethoxy-methyl group may reduce solubility but enhance stability by minimizing hydrolytic cleavage sites.

DPivOHAQ (3,3′-(9,10-anthraquinone-diyl)bis(3-methylbutanoic acid)) Solubility: 0.74 M, lower than AQ-1,8-3E-OH. Stability: Higher chemical stability, with a slower capacity fading rate in energy storage applications . Comparison: The carboxylic acid groups in DPivOHAQ improve stability but reduce solubility, whereas the hydroxyethoxy-methyl group in the target compound may balance these properties.

Table 1: Solubility and Stability of Selected Anthraquinones
Compound Solubility (M) Stability Key Functional Groups
2-((2-Hydroxyethoxy)methyl)-AQ (Target) Not reported Likely moderate 2-(hydroxyethoxy-methyl)
AQ-1,8-3E-OH 2.24 Poor 1,8-bis(ethoxy-ethoxy-ethoxy)-OH
DPivOHAQ 0.74 High 3,3′-bis(3-methylbutanoic acid)
Key Compounds:

Mitoxantrone (1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione) Activity: Potent anticancer agent with lower cardiotoxicity than anthracyclines like doxorubicin. Mechanism: DNA intercalation and topoisomerase II inhibition via amino and hydroxyl groups . Comparison: The target compound lacks amino groups but retains hydroxyl moieties, which may enable DNA binding via hydrogen bonding (e.g., with glutamine or lysine residues) .

Aminated Anthraquinones (e.g., 2-(butylamino)anthracene-9,10-dione) Activity: IC50 values of 1.1–3.0 µg/mL against MCF-7 and Hep-G2 cancer cells . Comparison: The hydroxyethoxy-methyl group may reduce cytotoxicity compared to amino substituents but improve solubility for drug delivery.

Natural Anthraquinones and Substituent Diversity

Natural derivatives from Symplocos racemosa and Morinda officinalis include:

1,4-Dihydroxy-6-(ethoxymethyl)-8-propylanthracene-9,10-dione

  • Features : Ethoxymethyl and alkyl groups enhance lipophilicity, influencing membrane permeability .

1,8-Dihydroxy-2-hydroxymethylanthracene-9,10-dione

  • Activity : Isolated from Morinda officinalis; hydroxymethyl groups may modulate anti-inflammatory effects .
Table 2: Substituent Impact on Bioactivity
Compound Substituents Bioactivity
Target Compound 2-(hydroxyethoxy-methyl) Not reported
Mitoxantrone Amino-hydroxyethyl Anticancer (DNA intercalation)
Natural Anthraquinones (e.g., Compound 8) Hydroxymethyl, methoxy Anti-inflammatory

Biological Activity

2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, a compound known for its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, antimicrobial effects, and mechanisms of action. The information is supported by case studies and research findings from various sources.

Chemical Structure and Properties

The compound features an anthracene backbone with a hydroxyethoxy side chain, which is significant for its solubility and biological interactions. The presence of the hydroxyl group enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of anthracene derivatives, including this compound. Research indicates that anthracene-9,10-diones can intercalate into DNA, leading to cytotoxic effects through several mechanisms:

  • DNA Intercalation : Anthracene derivatives bind to DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : Compounds induce apoptosis in cancer cells through pathways involving caspase activation. For instance, studies have shown that similar compounds activate caspases 3 and 9, leading to cell death in various cancer cell lines .

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of a related anthraquinone on human lung cancer cells (A549). The compound exhibited an IC50 value of approximately 4.56 μM, indicating potent cytotoxicity .

Cell Line IC50 (μM) Mechanism
A5494.56DNA intercalation, apoptosis
MCF-76.3Cell cycle disruption
K562<100Apoptosis via caspases

Antimicrobial Activity

Anthracene derivatives are also noted for their antimicrobial properties. Studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

In vitro tests have shown that compounds similar to this compound exhibit minimum inhibitory concentrations (MICs) as low as 2.5 μM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (μM)
Staphylococcus aureus≤2.5
Escherichia coli≤6.25
Vibrio anguillarum1.56

The biological activity of this compound can be attributed to several mechanisms:

  • Intercalation into DNA : Disrupts the normal function of DNA.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cell damage.
  • Inhibition of Enzymatic Activity : Affects enzymes involved in critical cellular processes.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-((2-Hydroxyethoxy)methyl)anthracene-9,10-dione derivatives?

The synthesis typically involves functionalization of the anthracene-9,10-dione core. Key steps include:

  • Oxidation/Reduction : Anthrone derivatives (e.g., 10H-anthracen-9-one) can be oxidized to anthraquinones or reduced to hydroxyanthracenes using reagents like KMnO₄ (oxidation) or NaBH₄ (reduction) .
  • Etherification : Introduction of the (2-hydroxyethoxy)methyl group via nucleophilic substitution or condensation reactions, often using catalysts like acetic acid or sodium acetate to optimize yields .
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMF:ethanol mixtures) ensures high purity .

Q. What analytical techniques are used to characterize the structure of this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) .
    • IR : Identifies functional groups (e.g., C=O stretches at ~1670 cm⁻¹ for quinones) .
    • UV-Vis : Detects π→π* transitions (absorption peaks at 250–400 nm) .
  • Chromatography : HPLC-MS validates molecular weight and purity .

Q. What are the primary research applications of this compound?

  • Chemical Synthesis : As a precursor for fluorescent probes, OLED materials, or redox-active molecules .
  • Biological Studies : Investigated for anticancer activity via DNA intercalation or topoisomerase inhibition .
  • Material Science : Used in organic redox flow batteries due to reversible electron transfer .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior. For example, anthraquinone derivatives with extended conjugation (e.g., donor-acceptor systems) show reduced band gaps (~2.5 eV), enhancing charge transfer .
  • Molecular Dynamics (MD) : Simulates solvation effects to optimize solubility in electrolytes .
  • Docking Studies : Predicts DNA-binding modes by modeling interactions with duplex DNA grooves .

Q. What experimental approaches assess the DNA-binding mechanism of this compound?

  • Thermal Denaturation (Tm) : Measures stabilization of DNA duplexes (ΔTm > 5°C indicates intercalation) .
  • Circular Dichroism (CD) : Detects conformational changes in DNA (e.g., B-to-Z transitions) upon binding .
  • Fluorescence Quenching : Quantifies binding constants (Kₐ ~10⁵ M⁻¹) via competitive displacement assays with ethidium bromide .

Q. How can solubility be enhanced for electrochemical applications?

  • Side-Chain Functionalization : Introducing polyether groups (e.g., triethylene glycol) increases miscibility in polar solvents (e.g., acetonitrile) while retaining redox activity .
  • Electrolyte Optimization : Using high-concentration LiClO₄ in DMF reduces aggregation, improving charge capacity (>100 mAh/g) .

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., amino vs. hydroxyl groups) on cytotoxicity. For example, 2,6-disubstituted derivatives with methylene spacers (n=2) show superior DNA binding and IC₅₀ values (<1 µM) .
  • Dose-Response Curves : Validate discrepancies using standardized assays (e.g., MTT for cell viability) across multiple cell lines .

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